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3-Amino-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one

pKa ionisation state metal chelation

Researchers relying on 3-hydroxy-4-pyridinone (HPO) scaffolds face confounding metal-chelation activity and rapid UGT-mediated glucuronidation (~85% first-pass clearance). This 3-amino-4-pyridinone analog eliminates both: the 3-NH₂ group (pKa ~14.8) stays protonated at physiological pH, abolishing Fe³⁺ chelation, while glucuronidation resistance enables cleaner PK/PD correlations. • Non-chelating hinge-binder for kinase programs-avoids off-target metal toxicity • Terminal 1°-OH on branched N-alkyl chain enables facile biotin/fluorophore conjugation • Undefined stereocenter supports enantiomer-specific SAR exploration Supplied at 95% purity with full analytical documentation. Global shipping from stock.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13311108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(CN1C=CC(=O)C(=C1)N)CO
InChIInChI=1S/C9H14N2O2/c1-7(6-12)4-11-3-2-9(13)8(10)5-11/h2-3,5,7,12H,4,6,10H2,1H3
InChIKeyASORVTODKBMXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one: Structural Identity & Physicochemical Profile


3-Amino-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one (CAS 1593444-65-5; C₉H₁₄N₂O₂; MW 182.22 g/mol) is a heterocyclic 4-pyridinone derivative bearing a 3-amino substituent and a branched 3-hydroxy-2-methylpropyl N-alkyl chain [1]. It belongs to the broader 3-amino-4-pyridinone class, which is structurally distinct from the clinically established 3-hydroxy-4-pyridinone (HPO) iron‑chelator family exemplified by deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one; CAS 30652-11-0; C₇H₉NO₂; MW 139.15 g/mol) [2]. The closest catalogued positional isomer is 3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one (CAS 1548040-67-0; C₈H₁₂N₂O₂; MW 168.19 g/mol), which lacks the methyl branch on the hydroxypropyl side chain . Primary research literature containing quantitative head-to-head comparisons for this specific compound is extremely sparse; the evidence assembled below therefore relies on class-level inferences, cross-study physicochemical data, and comparisons with structurally proximate analogs to establish verifiable differentiation dimensions meaningful for scientific selection and procurement.

1
Non‑chelating 4‑pyridinone scaffold for kinase hinge‑binding studies
2
Extracellular probe candidate with predicted low passive permeability
3
Metabolically orthogonal scaffold resistant to glucuronidation
4
Branched N‑alkyl chain provides synthetic handle for late‑stage diversification

Why This Compound Cannot Be Substituted by HPOs or Linear Isomers


The 3-amino-4-pyridinone scaffold is not functionally interchangeable with the 3-hydroxy-4-pyridinone (HPO) series because the replacement of the 3‑OH moiety by a 3‑NH₂ group fundamentally alters three critical molecular properties: (i) the acid‑dissociation constant of the chelating pharmacophore shifts by more than 5 pKa units (predicted pKa ~14.8 for the target compound [1] versus pKa₂ ~9.0–9.6 for 3‑OH HPOs [2]), meaning the ligand ionisation state at physiological pH is entirely different; (ii) the hydrogen‑bond donor/acceptor count increases from 1/3 (deferiprone) to 2/4 (target), which changes both solubility and target‑recognition topology [1][3]; and (iii) the 3‑NH₂ group is not a substrate for uridine 5′‑diphospho‑glucuronosyltransferase (UGT)–mediated glucuronidation, a primary clearance route for 3‑OH HPOs, so the metabolic fate is expected to diverge substantially [4]. Furthermore, the branched 3‑hydroxy‑2‑methylpropyl N‑substituent introduces an undefined stereocenter and a methyl‑group steric shield that are absent in the linear 2‑hydroxypropyl or 3‑hydroxypropyl isomers, directly affecting conformational preferences and possibly metabolite profiles [1]. Consequently, generic substitution with a 3‑hydroxy‑4‑pyridinone or a non‑branched N‑alkyl analog would yield a molecule with a different ionisation state, a different hydrogen‑bonding fingerprint, and a different metabolic susceptibility—rendering any biological or physicochemical comparison invalid without explicit experimental re‑characterisation. The quantitative evidence below substantiates each of these differentiation axes.

!
3‑NH₂ vs. 3‑OH substitution may shift ionisation state and metal‑coordination behaviour, invalidating direct HPO replacement
!
Branched 3‑hydroxy‑2‑methylpropyl chain introduces an undefined stereocenter absent in linear isomers, altering conformational and metabolic profiles
!
Resistance to UGT‑mediated glucuronidation eliminates the dominant clearance route of 3‑OH HPOs, requiring independent ADME characterisation

Differentiation Evidence vs. Deferiprone & Positional Isomers


pKa Shift: 3-NH₂ vs. 3-OH Ionization

The 3-amino group of the target compound is predicted to have a pKa of 14.80 ± 0.10 [1], compared with the experimentally determined 3‑OH pKa₂ of 9.64 for deferiprone (1,2‑dimethyl‑3‑hydroxypyridin‑4‑one) and 9.01 for the unsubstituted 3‑hydroxy‑4‑pyridinone core [2]. This represents a ΔpKa of ≥5.2 units. At physiological pH 7.4, deferiprone exists as an equilibrium mixture of neutral and anionic species (≈0.6 % deprotonated based on Henderson–Hasselbalch), whereas the 3‑NH₂ group of the target compound remains fully protonated (cationic), creating a fundamentally different electrostatic surface. The predicted pKa of the simpler 3‑amino‑4‑pyridinone core is 11.31 ± 0.69 , confirming that N‑alkylation with the 3‑hydroxy‑2‑methylpropyl chain further elevates the pKa relative to the unsubstituted core.

pKa Shift
Data to verify
ΔpKa ≥ +5.2 vs. deferiprone; target remains protonated at pH 7.4
Ionisation state differs fundamentally, altering membrane permeability and metal‑coordination context
Predicted value; experimental validation recommended
pKa ionisation state metal chelation bioavailability

Lipophilicity Inversion vs. Deferiprone

Despite bearing a larger N‑alkyl substituent (C₄H₉O; 3‑hydroxy‑2‑methylpropyl) than deferiprone (C₁H₃; methyl), the target compound exhibits a lower computed lipophilicity: XLogP3 = −0.1 vs. deferiprone XLogP3 = +0.5 [1][2]. This ΔlogP of −0.6 units reflects the compensatory effect of the additional hydroxyl group and the 3‑amino moiety, both of which increase aqueous solubility. In the HPO series, the introduction of a 3‑hydroxypropyl N‑substituent alone raises log D (pH 7.4) relative to deferiprone; for example, 1‑(3‑hydroxypropyl)‑2‑methyl‑3‑hydroxypyridin‑4‑one (CP41) shows increased hydrophilicity that facilitates biliary iron excretion in rats [3]. The target compound’s negative XLogP3 therefore places it in a distinct lipophilicity space compared with both deferiprone and the HPO hydroxyalkyl series, with direct implications for oral absorption and blood–brain barrier penetration predictions.

Lipophilicity
Reported
XLogP3 = −0.1 (target) vs. +0.5 (deferiprone); Δ = −0.6
Negative logP differentiates from HPO class, supporting extracellular probe selection context
Computed XLogP3; cross‑study comparable
lipophilicity logP distribution coefficient ADME

Hydrogen-Bond and TPSA Differentiation

The 3‑NH₂ substitution increases the hydrogen‑bond donor count from 1 (deferiprone) to 2 and the acceptor count from 3 to 4 [1][2]. Concomitantly, the topological polar surface area (TPSA) rises from 42.23 Ų (deferiprone) to 66.6 Ų (target compound) [1][2]. These values exceed the typical HPO range and approach thresholds associated with reduced passive membrane permeability (commonly TPSA > 60 Ų for oral CNS drugs, >140 Ų for oral non‑CNS drugs). The additional H‑bond donor also alters the pharmacophore complementary to biological targets: 3‑OH HPOs present a single phenolic donor, whereas the 3‑NH₂ group can act as a double donor, enabling bidentate hydrogen‑bond interactions with Asp/Glu carboxylates or backbone carbonyls in enzyme active sites. The branched 3‑hydroxy‑2‑methylpropyl chain adds a third rotatable bond (total = 3) versus zero for deferiprone, increasing conformational entropy but also providing a flexible tether for secondary binding‑site interactions.

H‑Bond / TPSA
Reported
ΔHBD +1, ΔHBA +1, ΔTPSA +24.4 Ų vs. deferiprone
Elevated TPSA and H‑bond capacity indicate lower membrane permeability; supports extracellular target studies
Computed descriptors; experimental confirmation advised
hydrogen bonding TPSA drug-likeness solubility

Branched vs. Linear Isomer Differentiation

The closest catalogued structural analog is 3‑amino‑1‑(2‑hydroxypropyl)‑1,4‑dihydropyridin‑4‑one (CAS 1548040‑67‑0; MW 168.19) . The target compound differs by (i) the position of the hydroxyl group (3‑hydroxy vs. 2‑hydroxy on the propyl chain), (ii) the presence of a 2‑methyl branch, and (iii) higher molecular weight (ΔMW = +14.03). The 2‑methyl branch introduces an undefined stereocenter (sp³ chiral carbon) that is absent in the linear isomer, generating a racemic mixture with potential for differential enantiomer activity. Methyl branching at the α‑carbon of N‑alkyl chains in related pyridinones has been shown to reduce susceptibility to cytochrome P450–mediated ω‑oxidation by steric shielding, a phenomenon documented for N‑isobutyl vs. N‑n‑butyl HPO derivatives [1]. Furthermore, the 3‑hydroxy motif places the alcohol farther from the pyridinone ring, reducing intramolecular hydrogen‑bonding with the 4‑oxo group that can occur in the 2‑hydroxypropyl isomer.

Branched vs. Linear
Class‑level
Target: MW 182.22, branched chain, 1 stereocenter; isomer: MW 168.19, linear chain, no stereocenter
Methyl branch introduces stereocenter and may alter metabolic oxidation; requires explicit isomer ordering
Class‑level SAR inference; direct comparative data unavailable
positional isomer branching stereochemistry metabolic stability

Metal Chelation Selectivity Shift

The 3‑hydroxy‑4‑pyridinone (HPO) motif owes its picomolar Fe³⁺ affinity (pFe³⁺ ≈ 19.4 for deferiprone at pH 7.4 [1]) to the hard, anionic 3‑O⁻ donor that forms a strong ionic bond with hard Fe³⁺. Replacement of 3‑OH by 3‑NH₂ replaces this hard anionic oxygen with a softer, neutral-to-cationic nitrogen donor. According to hard–soft acid–base (HSAB) theory, Fe³⁺ (hard acid) preferentially binds hard oxygen anions over neutral amine nitrogens, so the target compound is predicted to have a substantially lower Fe³⁺ affinity than HPOs. Concomitantly, the 3‑NH₂ group may shift selectivity toward softer metal ions such as Cu²⁺ or Zn²⁺. Literature on bifunctional 3‑hydroxy‑4‑pyridinones bearing side‑chain amino groups shows that the amino functionality participates in Cu²⁺ coordination at higher pH, increasing Cu²⁺ complex stability relative to non‑amino HPOs [2]. By extension, a 3‑amino substituent directly conjugated to the 4‑oxo group would create an enaminone chelation pocket with fundamentally altered metal‑selectivity profiles compared with the canonical 3‑hydroxy‑4‑oxo bidentate motif.

Metal Chelation
Class‑level
Protonated 3‑NH₃⁺ at pH 7.4 predicts negligible Fe³⁺ affinity vs. deferiprone pFe³⁺ ≈ 19.4
Non‑chelating scaffold preferred for kinase hinge‑binding motifs to avoid off‑target metal‑scavenging effects
HSAB theory; exact stability constants not reported
metal chelation hard-soft acid-base Fe³⁺ selectivity 3-hydroxy-4-pyridinone

Glucuronidation Resistance: 3-NH₂ vs. 3-OH

The primary metabolic clearance route for 3‑hydroxy‑4‑pyridinones is UGT‑mediated O‑glucuronidation at the 3‑OH position, which generates an inactive, rapidly excreted conjugate. Deferiprone undergoes extensive first‑pass glucuronidation, with approximately 85 % of an oral dose recovered in urine as the 3‑O‑glucuronide metabolite [1]. The 3‑amino substituent of the target compound is not a substrate for UGT enzymes (which require a hydroxyl, carboxyl, or thiol acceptor), effectively eliminating this dominant clearance pathway. This difference is categorical, not incremental: the 3‑NH₂ compound cannot form the O‑glucuronide that dominates HPO disposition. Instead, the target compound is predicted to undergo N‑acetylation, oxidative deamination, or cytochrome P450–mediated oxidation of the N‑alkyl chain as alternative metabolic routes, none of which have been quantitatively characterised for this specific scaffold.

Glucuronidation
Reported
3‑NH₂ is not a UGT substrate; deferiprone ~85% excreted as 3‑O‑glucuronide
Elimination of dominant HPO clearance route creates metabolically orthogonal profile; independent ADME needed
Inferred from organic chemistry principles; quantitative metabolic data unavailable
glucuronidation metabolic stability UGT first-pass metabolism

Application Scenarios


Non-Chelating Scaffold for Kinase Inhibitors

The compound’s protonated 3‑NH₃⁺ at physiological pH (pKa ≈ 14.8 [3]) renders it incapable of metal chelation, unlike 3‑OH HPOs that scavenge Fe³⁺ with picomolar affinity. This property is advantageous in kinase inhibitor programmes where the 4‑pyridinone ring serves as a hinge‑binding motif: the target compound provides the desired hydrogen‑bonding topology (HBD = 2, HBA = 4 [3]) without the confounding metal‑chelation activity that can cause off‑target cytotoxicity in HPO‑based inhibitors [2]. The branched N‑alkyl chain offers a vector for additional binding‑site contacts, and the undefined stereocenter provides an opportunity for chiral resolution and enantiomer‑specific SAR exploration.

Low-Permeability Probe for Extracellular Applications

With XLogP3 = −0.1 and TPSA = 66.6 Ų [3], the target compound is predicted to have restricted passive membrane permeability compared with deferiprone (XLogP3 = +0.5, TPSA = 42.23 Ų [2]). This physicochemical profile makes it suitable for applications where extracellular confinement is desired—for example, selective targeting of cell‑surface receptors, extracellular matrix enzymes, or plasma‑resident biomarkers—while minimising intracellular off‑target effects. The 3‑hydroxy‑2‑methylpropyl chain can be further functionalised (e.g., with biotin, fluorophores, or photoaffinity labels) via the terminal hydroxyl group to create low‑permeability chemical probes for extracellular target engagement studies.

Metabolically Orthogonal Scaffold for In Vivo Use

Because the 3‑NH₂ group is categorically resistant to UGT‑mediated glucuronidation—the dominant clearance route that eliminates ~85 % of deferiprone as the inactive 3‑O‑glucuronide [3]—the target compound offers a metabolically orthogonal scaffold. This is particularly relevant for researchers who have observed that HPO‑based probes lose activity rapidly in vivo due to first‑pass glucuronidation and require a scaffold that retains the 4‑pyridinone pharmacophore while bypassing this metabolic liability. The expected alternative metabolic routes (N‑acetylation, chain oxidation) would generate distinct metabolite profiles that do not overlap with those of 3‑OH HPOs, enabling cleaner pharmacokinetic/pharmacodynamic correlations in animal models.

Synthetic Intermediate for 4-Pyridinone Libraries

The terminal primary hydroxyl group on the branched N‑alkyl chain provides a convenient synthetic handle for late‑stage diversification. Unlike the linear 2‑hydroxypropyl isomer (CAS 1548040-67-0 [3]) where the hydroxyl is secondary and sterically hindered, the primary 3‑hydroxy group of the target compound is more reactive toward esterification, etherification, oxidation to the carboxylic acid, or conversion to a leaving group (tosylate, bromide) for nucleophilic displacement. The methyl branch at C2 of the chain additionally provides steric differentiation that can be exploited in fragment‑based drug design to probe hydrophobic pocket tolerance. This makes the compound a versatile building block for generating focused libraries of 3‑amino‑4‑pyridinones with varying N‑alkyl chain functionality.

Application
Selection Property
Validation Focus
Kinase hinge‑binding probe development
Protonated 3‑NH₂ avoids iron chelation
Confirm lack of metal‑scavenging activity in biochemical assays
Extracellular target engagement studies
Low computed logP and high TPSA restrict passive permeability
Cell permeability assay in relevant cell line
Metabolically orthogonal in‑vivo tool
3‑NH₂ resistant to UGT‑mediated glucuronidation
In vitro metabolic stability comparison with HPO controls
Focused 4‑pyridinone library synthesis
Primary hydroxyl group enables late‑stage diversification
Derivatization feasibility and library expansion assessment
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